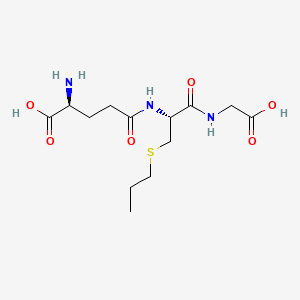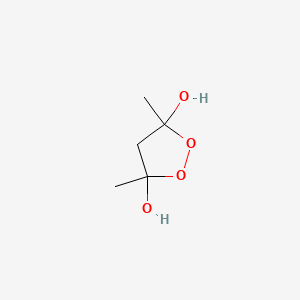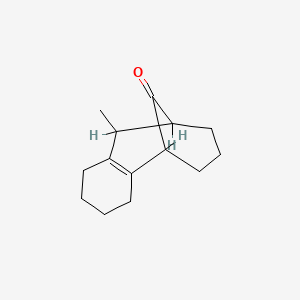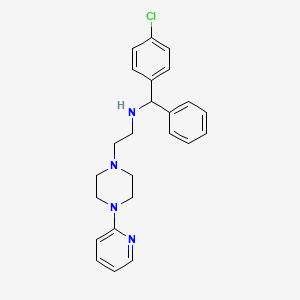
S-(Propyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Propyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. Glutathione is a crucial antioxidant in cellular processes, protecting cells from oxidative stress and maintaining redox balance. This compound is synthesized by modifying the thiol group of cysteine with a propyl group, enhancing its stability and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Propyl)glutathione typically involves the alkylation of glutathione with a propylating agent. One common method is the reaction of glutathione with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by purification through techniques like high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: S-(Propyl)glutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Disulfides of this compound.
Reduction: Thiol form of this compound.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
S-(Propyl)glutathione has diverse applications in scientific research:
Chemistry: Used as a model compound to study thiol chemistry and redox reactions.
Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Explored for its antioxidant properties and potential use in treating conditions like neurodegenerative diseases and cancer.
Industry: Utilized in the development of antioxidant formulations and as a stabilizing agent in various products.
Mechanism of Action
S-(Propyl)glutathione exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The propyl group enhances its stability and bioavailability, making it more effective in maintaining redox balance. It also participates in detoxification processes by conjugating with harmful substances, facilitating their excretion.
Comparison with Similar Compounds
Glutathione: The parent compound, widely known for its antioxidant properties.
S-Methylglutathione: Another derivative with a methyl group instead of a propyl group.
S-Ethylglutathione: Similar to S-(Propyl)glutathione but with an ethyl group.
Uniqueness: this compound is unique due to the presence of the propyl group, which enhances its stability and potential biological activities compared to other derivatives. Its increased stability makes it a more effective antioxidant and a promising candidate for therapeutic applications.
Properties
CAS No. |
24425-53-4 |
|---|---|
Molecular Formula |
C13H23N3O6S |
Molecular Weight |
349.41 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-propylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O6S/c1-2-5-23-7-9(12(20)15-6-11(18)19)16-10(17)4-3-8(14)13(21)22/h8-9H,2-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22) |
InChI Key |
IJQSYVSEZCHJFD-UHFFFAOYSA-N |
SMILES |
CCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
sequence |
XXG |
Synonyms |
S-(2-propyl)glutathione S-(propyl)glutathione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1617091.png)













